3-chloro-N-(2,4-difluorobenzyl)pyrazin-2-amine
Overview
Description
Scientific Research Applications
Food Flavor Enhancement
Pyrazines, including derivatives like 3-chloro-N-(2,4-difluorobenzyl)pyrazin-2-amine, are synthesized through the Maillard reaction, contributing significantly to the nutty, roasted flavors in food products. Strategies to control pyrazines' generation during food processing aim to enhance desirable flavors while minimizing the formation of harmful by-products (Yu et al., 2021).
Environmental Pollution Control
Amine-functionalized sorbents, which can be derived from pyrazine compounds, have shown high efficiency in removing persistent and toxic perfluoroalkyl substances (PFAS) from water supplies. These compounds offer a promising approach for treating municipal water and wastewater at low PFAS concentrations, showcasing their potential in environmental pollution mitigation (Ateia et al., 2019).
Advanced Material Development
The unique properties of pyrazine derivatives are also explored in the development of advanced materials. For instance, pyrazine-based compounds are used as ligands in catalysts and have shown potential in the synthesis of various heterocyclic compounds, indicating their significant role in organic chemistry and material science research (Pareek and Kishor, 2015).
Mechanism of Action
Target of Action
Similar compounds, such as pyrazoline derivatives, have been reported to interact with various biological targets, including enzymes like acetylcholinesterase .
Mode of Action
It’s worth noting that similar compounds have been reported to exhibit various pharmacological activities, such as antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Biochemical Pathways
Related compounds have been reported to affect various cellular components negatively, particularly under conditions of oxidative stress .
Result of Action
Similar compounds have been reported to cause various biological effects, including dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Action Environment
It’s worth noting that the action of similar compounds can be influenced by various factors, including the presence of reactive oxygen species and other cellular components .
Properties
IUPAC Name |
3-chloro-N-[(2,4-difluorophenyl)methyl]pyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF2N3/c12-10-11(16-4-3-15-10)17-6-7-1-2-8(13)5-9(7)14/h1-5H,6H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPBXGZBMASJGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CNC2=NC=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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